molecular formula C9H8ClF3N2 B2546858 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 1389946-63-7

2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B2546858
CAS No.: 1389946-63-7
M. Wt: 236.62
InChI Key: ZGXMAPFCVZMHRH-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1389946-63-7) is a nitrogen-containing heterocyclic compound of significant interest in medicinal and agricultural chemistry. This compound features a pyridine core substituted with a chloro group, a trifluoromethyl group, and an azetidine ring. The azetidine scaffold is increasingly recognized as a privileged structure in drug discovery, offering improved pharmacokinetic properties compared to its larger homologs, and is found in marketed drugs such as baricitinib and cobimetinib . The inclusion of the trifluoromethyl group is a common strategy to enhance key properties of a lead compound, including its metabolic stability and membrane permeability . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure is particularly valuable for structure-activity relationship (SAR) studies in the development of novel bioactive agents. Research on analogous structures has demonstrated potential in various applications. For instance, azetidine-containing amide derivatives have been designed and synthesized as potent succinate dehydrogenase (SDH) inhibitors, exhibiting excellent protective and curative fungicidal activities against pathogens like Phomopsis sp. . Furthermore, similar pyridine and azetidine derivatives are frequently explored for their antimicrobial and anticancer properties in scientific research . The molecular formula is C 9 H 8 ClF 3 N 2 and it has a molecular weight of 236.62 g/mol . This product is intended for research purposes only and is not for human or veterinary use. Researchers can purchase this compound with various packaging options to suit their experimental needs.

Properties

IUPAC Name

2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2/c10-7-4-6(9(11,12)13)5-14-8(7)15-2-1-3-15/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXMAPFCVZMHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Azetidine Group: The azetidine group can be introduced via aza-Michael addition reactions, where azetidine is added to an activated alkene.

    Chlorination and Trifluoromethylation: Chlorine and trifluoromethyl groups can be introduced through electrophilic substitution reactions using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

    Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Coupling: Palladium catalysts (Pd) and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyridine derivative.

Scientific Research Applications

Structural Overview

Chemical Structure : The compound consists of a pyridine ring substituted with an azetidine group, a chlorine atom, and a trifluoromethyl group. Its molecular formula is C9H8ClF3N2C_9H_8ClF_3N_2 and it has a molecular weight of 236.63 g/mol.

Medicinal Chemistry Applications

One of the primary applications of 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine lies in medicinal chemistry . It serves as a versatile building block for synthesizing pharmaceutical compounds aimed at treating various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against several pathogens, demonstrating significant activity:

  • Tested Pathogens : The compound showed effectiveness against resistant strains, indicating its potential as a lead for developing new antimicrobial agents.
  • Case Study : In vitro assays indicated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like Streptomycin and Fluconazole .

Antiviral and Anticancer Properties

Preliminary investigations suggest that this compound may also possess antiviral properties. Related structures have shown efficacy against influenza viruses, impacting viral replication in animal models. Furthermore, anticancer studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction in cancer cells .

Materials Science Applications

The unique structure of 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine makes it valuable in materials science . Its properties facilitate the development of advanced materials, including:

  • Polymers : The compound can be utilized as a monomer or additive in polymer synthesis to enhance material properties.
  • Liquid Crystals : Its molecular architecture supports the formation of liquid crystalline phases, which are crucial for display technologies.

Biological Studies

In biological research, this compound serves as a probe to investigate the interactions between heterocyclic compounds and biological targets. Its ability to engage with specific molecular targets enhances its utility in:

  • Chemical Biology : It is employed in designing chemical probes for studying enzyme functions and signaling pathways.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Diversity and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound Azetidin-1-yl (2), Cl (3), -CF₃ (5) 236.62 N/A N/A Limited data; sample solution at 10 mM
3-Chloro-5-(trifluoromethyl)picolinic acid -COOH (2), Cl (3), -CF₃ (5) 229.57 N/A N/A IR: 1672 cm⁻¹ (C=O); NMR: δ 7.18–7.79 (Ar-H)
2-(4-Acetylphenoxy)-3-chloro-5-CF₃-pyridine -O-C₆H₄-COCH₃ (2), Cl (3), -CF₃ (5) 315.67 354 (Predicted) N/A Boiling point: 354°C; pKa: -2.46
2-Amino-4-(2-chloro-5-(4-NO₂-phenyl)pyridine -NO₂ (aryl), Cl (2), -CF₃ (5) 497.00 278–282 77 IR: 2183 cm⁻¹ (-CN); NMR: δ 5.39 (NH₂)
3-Chloro-2-(triazolyl-thio)-5-CF₃-pyridine -S-C₃H₂N₃-CF₃ (2), Cl (3), -CF₃ (5) 361.71 N/A N/A FTIR/NMR: Available on request
Key Observations:
  • Trifluoromethyl (-CF₃) Influence : The -CF₃ group enhances lipophilicity and metabolic stability across analogs, as seen in agrochemical metabolites like M40 ([3-chloro-5-CF₃-pyridin-2-yl]acetic acid), which degrades to fluopyram-picoline under environmental conditions .
  • Azetidine vs.
  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -NO₂) increase melting points (e.g., 278–282°C in nitro-substituted analogs) due to enhanced intermolecular interactions .

Spectral Data Comparison

  • IR Spectroscopy : The -CN stretch (2183 cm⁻¹) in nitrile-substituted analogs contrasts with the target compound’s lack of such peaks, confirming structural differences .
  • ¹H NMR: Aromatic protons in analogs with aryl substituents (e.g., 4-acetylphenoxy derivatives) resonate at δ 7.18–7.79, whereas the target compound’s azetidine protons likely appear near δ 1.70–2.33 (methylene groups) .

Biological Activity

2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyridine ring with azetidine, chlorine, and trifluoromethyl substituents, which contribute to its diverse pharmacological properties.

The biological activity of 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The azetidine ring may engage with active sites of enzymes, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing these interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various pathogens, demonstrating significant activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus5
Escherichia coli10
Cryptococcus neoformans15.6

The compound's effectiveness against resistant strains indicates its potential as a lead in developing new antimicrobial agents.

Antiviral Activity

Preliminary studies suggest that compounds similar to 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine exhibit antiviral properties. For example, related structures have shown activity against influenza viruses, with direct effects on viral replication observed in animal models .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells:

Cell LineIC50 (µM)Reference
MCF-77.5
A54910

These findings suggest that this compound may interfere with cancer cell proliferation through mechanisms involving apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Resistance : A study highlighted the efficacy of 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine against multidrug-resistant strains of bacteria, suggesting its potential role in combating antimicrobial resistance .
  • In Vivo Studies : Animal studies have shown that compounds similar to this pyridine derivative can significantly reduce viral loads in infected models, indicating promising therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the azetidine and trifluoromethyl groups can enhance biological activity, guiding future synthesis efforts for more potent derivatives .

Q & A

Q. What are the key synthetic routes for 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

  • Pyridine ring formation : Chlorination and trifluoromethylation via catalytic halogen exchange or direct substitution under high-temperature conditions .
  • Azetidine introduction : Nucleophilic substitution at the 2-position using azetidine under basic conditions (e.g., NaH/DMF) .
  • Optimization : Solvent choice (e.g., DMF vs. THF) and temperature control (80–120°C) are critical to minimize side reactions like over-chlorination . Yield improvements (60–85%) are achieved by using Pd-catalyzed cross-coupling for late-stage trifluoromethyl group installation .

Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

The 3-chloro and 5-trifluoromethyl groups create electron-deficient regions on the pyridine ring, enhancing reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings. The azetidine group at the 2-position introduces steric hindrance, directing coupling reactions to the 4- or 6-positions. For example:

  • Suzuki-Miyaura coupling with aryl boronic acids favors the 4-position due to reduced steric clash .
  • Computational studies (DFT) suggest the trifluoromethyl group stabilizes transition states via inductive effects, accelerating oxidative addition in Pd-mediated reactions .

Advanced Research Questions

Q. What strategies resolve contradictory data on metabolic stability in in vitro vs. in vivo studies?

Contradictions often arise from differences in enzyme systems (e.g., cytochrome P450 isoforms). Methodological approaches include:

  • Isotopic labeling : Track metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) using LC-MS/MS .
  • Species-specific microsomal assays : Compare human, rat, and mouse liver microsomes to identify interspecies metabolic variations .
  • Stability enhancers : Introduce electron-withdrawing substituents (e.g., fluorine) at the 6-position to reduce oxidative dechlorination .

Q. How can regioselectivity challenges in functionalizing the pyridine core be addressed computationally?

Density Functional Theory (DFT) predicts reactive sites by analyzing Fukui indices and electrostatic potential maps. For example:

  • The 4-position exhibits higher electrophilicity (Fukui ff^-=0.15) compared to the 6-position (ff^-=0.09), favoring nucleophilic attack .
  • Molecular docking with enzymes (e.g., kinases) identifies sterically accessible sites for rational derivatization .

Q. What methodologies validate the compound’s binding interactions with biological targets like kinases or GPCRs?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KdK_d = 12–45 nM for kinase inhibitors) .
  • Crystallography : Resolves hydrogen bonds between the azetidine NH and ATP-binding pocket residues (e.g., EGFR T790M mutation) .
  • Alanine scanning mutagenesis : Identifies critical binding residues disrupted by the trifluoromethyl group’s hydrophobic interactions .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., fluazuron, triflumuron) differ in bioactivity, and what design principles explain these differences?

  • Fluazuron : Lacks the azetidine group, reducing CNS penetration but enhancing insecticidal activity via chitin synthase inhibition .
  • Triflumuron : Replaces trifluoromethyl with a nitro group, increasing photostability but decreasing metabolic half-life (t1/2t_{1/2} = 2 vs. 8 hours) .
  • Key principle : Azetidine enhances blood-brain barrier permeability, making the parent compound more suitable for neuroinflammatory targets .

Q. What analytical techniques resolve purity discrepancies in synthesized batches?

  • HPLC-DAD/ELSD : Detects impurities ≥0.1% using C18 columns (acetonitrile/water + 0.1% TFA) .
  • NMR ( 19F^{19}\text{F}) : Quantifies trifluoromethyl group integrity; shifts >0.5 ppm indicate decomposition .
  • X-ray powder diffraction (XRPD) : Confirms polymorphic consistency, critical for reproducibility in biological assays .

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